molecular formula C10H15NO B220115 2-Nor-1,3-seco-1,25-dihydroxyvitamin D3 CAS No. 113490-37-2

2-Nor-1,3-seco-1,25-dihydroxyvitamin D3

Cat. No.: B220115
CAS No.: 113490-37-2
M. Wt: 404.6 g/mol
InChI Key: PDCWVQZLMVLGLG-SHAYHDQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 2-Nor-1,3-seco-1,25-dihydroxyvitamin D3 is a complex organic molecule characterized by multiple functional groups, including hydroxyl groups and alkenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nor-1,3-seco-1,25-dihydroxyvitamin D3 involves multiple steps, including the formation of the indene ring system and the introduction of the hydroxyl and alkene groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The alkenes can be reduced to form saturated hydrocarbons.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of alkenes.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for the substitution of hydroxyl groups.

Major Products

The major products formed from these reactions include carbonyl compounds, saturated hydrocarbons, and substituted derivatives of the original compound.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Nor-1,3-seco-1,25-dihydroxyvitamin D3 involves its interaction with specific molecular targets and pathways. The hydroxyl and alkene groups play a crucial role in its reactivity and interactions with other molecules. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Nor-1,3-seco-1,25-dihydroxyvitamin D3: can be compared with other compounds having similar structures, such as:

Uniqueness

The uniqueness of This compound lies in its specific arrangement of functional groups and the resulting

Properties

CAS No.

113490-37-2

Molecular Formula

C10H15NO

Molecular Weight

404.6 g/mol

IUPAC Name

(3E)-3-[(2E)-2-[(1R,3aR,7aS)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenepentane-1,5-diol

InChI

InChI=1S/C26H44O3/c1-19(8-6-15-25(3,4)29)23-12-13-24-22(9-7-16-26(23,24)5)11-10-21(14-17-27)20(2)18-28/h10-11,19,23-24,27-29H,2,6-9,12-18H2,1,3-5H3/b21-10+,22-11+/t19?,23-,24-,26+/m1/s1

InChI Key

PDCWVQZLMVLGLG-SHAYHDQHSA-N

SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C(CCO)C(=C)CO)C

Isomeric SMILES

CC(CCCC(C)(C)O)[C@H]1CC[C@H]\2[C@]1(CCC/C2=C\C=C(/CCO)\C(=C)CO)C

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C(CCO)C(=C)CO)C

Synonyms

2-nor-1,3-seco-1,25(OH)2 D3
2-nor-1,3-seco-1,25-dihydroxyvitamin D3

Origin of Product

United States

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